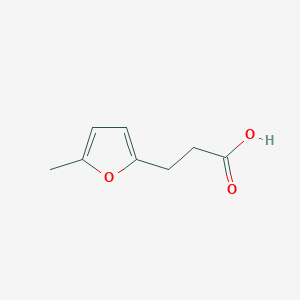

3-(5-Methylfuran-2-yl)propanoic acid

Descripción

BenchChem offers high-quality 3-(5-Methylfuran-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methylfuran-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKLZYYMKYWZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456-08-2 | |

| Record name | 3-(5-methylfuran-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(5-Methylfuran-2-yl)propanoic acid (CAS 1456-08-2): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Executive Summary

3-(5-Methylfuran-2-yl)propanoic acid (CAS 1456-08-2) is a highly versatile furan-derived building block utilized extensively in medicinal chemistry, peptide synthesis, and flavor compound development[1][2]. Characterized by an electron-rich heteroaromatic furan ring tethered to a terminal carboxylic acid, this molecule offers dual sites for functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, chemoselective synthetic workflows, and validated protocols for its application in drug discovery.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 3-(5-Methylfuran-2-yl)propanoic acid dictates its behavior in both synthetic environments and biological systems. The methyl group at the C5 position of the furan ring increases the electron density of the aromatic system, making it more susceptible to electrophilic attack while providing steric shielding[1]. The propanoic acid chain ensures excellent solubility in polar aprotic solvents (e.g., DMF, DMSO) and acts as a reactive handle for bioconjugation[3].

Table 1: Physicochemical Properties of CAS 1456-08-2

| Property | Value | Source |

| CAS Number | 1456-08-2 | [1] |

| Molecular Formula | C8H10O3 | [2] |

| Molecular Weight | 154.16 g/mol | [3] |

| Melting Point | 61 - 62 °C | [1] |

| Boiling Point | 108 °C (at 3.5 Torr) | [1] |

| Predicted pKa | 4.51 ± 0.10 | [1] |

| LogP | 1.605 | [1] |

Synthetic Workflows & Mechanistic Causality

The most scalable and reliable route to synthesize 3-(5-Methylfuran-2-yl)propanoic acid involves a two-step sequence starting from 5-methylfurfural. The first step utilizes a Knoevenagel condensation with malonic acid to yield the intermediate 3-(5-methylfuran-2-yl)acrylic acid. The critical second step requires the chemoselective reduction of the exocyclic alkene without degrading the furan ring[4].

Synthetic pathway of 3-(5-Methylfuran-2-yl)propanoic acid from 5-methylfurfural.

Protocol 1: Chemoselective Hydrogenation of 3-(5-Methylfuran-2-yl)acrylic acid

-

Objective: Reduce the exocyclic alkene without hydrogenating the aromatic furan ring.

-

Causality & Design: Furan rings are susceptible to over-reduction to tetrahydrofurans under harsh hydrogenation conditions. By selecting Palladium on Carbon (Pd/C) at atmospheric pressure (1 atm) and ambient temperature, the catalyst activity is perfectly tuned to selectively reduce only the electron-deficient acrylic double bond[4].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10 mmol of 3-(5-methylfuran-2-yl)acrylic acid in 30 mL of anhydrous ethanol. Rationale: Ethanol provides excellent solubility and facilitates optimal hydrogen transfer at the catalyst surface.

-

Catalyst Addition: Add 10% w/w of 5% Pd/C under an inert argon atmosphere. Rationale: Argon prevents the premature ignition of the dry Pd/C catalyst in the presence of flammable solvent vapors.

-

Hydrogenation: Purge the reaction flask with H₂ gas three times, then maintain under a hydrogen balloon (1 atm) for 4-6 hours at 25 °C.

-

Self-Validation (QC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot indicates complete alkene reduction.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo to yield the crude product.

Pharmacological & Biological Applications

The structural motif of 3-(5-Methylfuran-2-yl)propanoic acid is highly valued in medicinal chemistry for its ability to balance lipophilicity and hydrogen-bonding potential.

-

TRPM8 Modulators: Furan-propionic acid derivatives are utilized in synthesizing modulators for the TRPM8 channel, which mediates chemesthetic cold stimuli[5]. The furan ring provides necessary lipophilicity and steric bulk, while the propionamide linkage ensures metabolic stability.

-

Peptidyl Thrombin Inhibitors: Similar furan-based building blocks are employed in the synthesis of thymosin beta 4 fragments and peptidyl thrombin inhibitors[6]. The carboxylic acid acts as a versatile handle for solid-phase peptide synthesis (SPPS) or solution-phase coupling.

EDC/HOBt mediated amide coupling workflow for furan-propionamide derivatives.

Protocol 2: EDC/HOBt-Mediated Amide Bond Formation

-

Objective: Conjugate 3-(5-Methylfuran-2-yl)propanoic acid to a primary amine without degrading the furan ring.

-

Causality & Design: Standard acid chlorides can be too harsh, potentially causing electrophilic polymerization of the furan ring. EDC combined with HOBt offers a mild, highly efficient activation pathway. HOBt converts the highly reactive O-acylisourea into a stable OBt-ester, preventing inactive N-acylurea rearrangement.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 3-(5-Methylfuran-2-yl)propanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at 0 °C. Rationale: Pre-activation at low temperatures minimizes the thermal degradation of the active ester.

-

Amine Addition: Add 1.1 eq of the target amine, followed by 2.5 eq of DIPEA. Rationale: DIPEA neutralizes the HCl salt of EDC and the amine, ensuring the amine remains highly nucleophilic.

-

Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation (QC): Analyze an aliquot via LC-MS. The presence of the target mass [M+H]⁺ and the absence of the m/z 153[M-H]⁻ acid peak confirms conversion.

-

Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble EDC byproducts partition cleanly into the aqueous phase.

Handling, Safety & Analytical Validation

According to standardized Safety Data Sheets (SDS), 3-(5-Methylfuran-2-yl)propanoic acid requires standard laboratory precautions. It should be stored at room temperature, kept tightly sealed, and away from strong oxidizers[7].

Table 2: Hazard Identification & Safety Profile

| GHS Classification | Hazard Statement | Precautionary Measure |

| Acute Toxicity, Oral (Cat 4) | H302: Harmful if swallowed | P270: Do not eat/drink when using |

| Skin Corrosion/Irritation (Cat 2) | H315: Causes skin irritation | P280: Wear protective gloves |

| Serious Eye Damage (Cat 2A) | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously |

| STOT, Single Exposure (Cat 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume |

Data sourced from ChemScene SDS[7].

References

-

[1] LookChem. 3-(5-Methylfuran-2-yl)propanoic acid Base Information & Chemical Properties. 1

-

[2] Sigma-Aldrich. 3-(5-Methylfuran-2-yl)propanoic acid | 1456-08-2. 2

-

[7] ChemScene. Safety Data Sheet: 3-(5-Methylfuran-2-yl)propanoic acid.7

-

[3] ChemScene. 1456-08-2 | 3-(5-Methylfuran-2-yl)propanoic acid. 3

-

[4] LookChem. Technology Process of 3-(5-Methylfuran-2-yl)propanoic acid. 4

-

[6] Chemsrc. 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE Biological Activity. 6

-

[5] Google Patents. JP6598219B2 - Compounds useful as TRPM8 activity regulators. 5

Sources

- 1. 3-(5-Methylfuran-2-yl)propanoic acid|lookchem [lookchem.com]

- 2. 3-(5-Methylfuran-2-yl)propanoic acid | 1456-08-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(5-Methylfuran-2-yl)propanoic acid|lookchem [lookchem.com]

- 5. JP6598219B2 - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]

- 6. 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE | CAS#:16948-04-2 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

metabolic pathway of furan fatty acid metabolites

Executive Summary

Furan fatty acids (F-acids) are a class of minor heterocyclic lipids found ubiquitously in the biosphere but are not synthesized de novo in mammals. Despite their low abundance relative to common fatty acids, their primary metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , has emerged as a critical biomarker in renal failure, type 2 diabetes (T2D), and drug-transporter interaction studies.

This guide delineates the metabolic pathway converting dietary F-acids to CMPF, the mechanistic basis of CMPF accumulation in pathological states, and the gold-standard LC-MS/MS protocols required for their quantification in drug development pipelines.

Structural Biology & Origins

Unlike standard methylene-interrupted polyunsaturated fatty acids (PUFAs), F-acids contain a central furan ring flanked by two aliphatic chains: a carboxyl-terminal chain and a propyl or pentyl terminal chain.

-

Biosynthesis: Occurs exclusively in plants, algae, and specific bacteria (Rhodobacter sphaeroides). The mechanism involves the lipoxygenase-mediated oxidation of linoleic acid, followed by an isomerase-catalyzed ring closure and SAM-dependent methylation.

-

Human Acquisition: Humans acquire F-acids solely through diet (fish, butter, soy). Upon ingestion, they are preferentially incorporated into the sn-1 or sn-2 position of phospholipids and cholesterol esters, serving as potent radical scavengers.

Mammalian Catabolism: The Beta-Oxidation Block[1]

The metabolic transformation of F-acids in humans is a catabolic process defined by a specific enzymatic limitation. Unlike standard fatty acids that are completely oxidized to Acetyl-CoA, F-acids undergo chain shortening until the furan ring sterically hinders further enzymatic action.

The Pathway Mechanism[2][3]

-

Phospholipid Release: Phospholipase A2 (PLA2) releases F-acids from cell membranes.

-

Beta-Oxidation: The carboxyl chain undergoes standard mitochondrial beta-oxidation. Acyl-CoA dehydrogenases sequentially remove two-carbon units (Acetyl-CoA).

-

The Metabolic Block: Oxidation proceeds until the carboxyl group reaches the

-position relative to the furan ring. The enzymes required to introduce the trans-2,3-double bond (Acyl-CoA dehydrogenase) or hydrate it (Enoyl-CoA hydratase) cannot function on the furan ring structure due to its aromatic stability and steric hindrance. -

Terminal Metabolite: The resulting stable end-product is the dicarboxylic acid CMPF .

Visualization: F-Acid to CMPF Pathway

Figure 1: The metabolic cascade of Furan Fatty Acids. Note the critical enzymatic block that prevents ring cleavage, leading to CMPF accumulation.

CMPF Pathophysiology & Drug Development Implications

CMPF is not merely a waste product; it is a bioactive metabolite with significant implications for drug transporters and metabolic disease.

Mechanism of Action: The OAT Axis

CMPF is highly protein-bound (>99% to albumin). In the kidney, it is secreted into the urine via Organic Anion Transporters (OAT1 and OAT3).[1][2]

-

Uremic Toxicity: In Chronic Kidney Disease (CKD), renal clearance declines. CMPF accumulates in the plasma, competitively inhibiting OATs. This prevents the excretion of other drugs and toxins, leading to altered pharmacokinetics (PK) of concomitant medications.

-

Beta-Cell Dysfunction: High plasma CMPF enters pancreatic beta-cells via OAT3. Inside the cell, it impairs mitochondrial respiration, reducing the ATP/ADP ratio, which fails to close K-ATP channels, ultimately inhibiting glucose-stimulated insulin secretion (GSIS).

Visualization: CMPF Cellular Toxicity

Figure 2: Mechanism of CMPF-induced beta-cell dysfunction. CMPF hijacks the OAT3 transporter to enter cells and disrupt mitochondrial energetics.

Analytical Methodologies: LC-MS/MS Quantification

For drug development and biomarker validation, accurate quantification of CMPF is mandatory. Due to its high albumin binding, rigorous extraction is required.

Experimental Protocol: CMPF Quantification in Plasma

Objective: Quantify CMPF in human plasma using LC-ESI-MS/MS.

Reagents:

-

Internal Standard (IS): d5-CMPF (isotope-labeled) is essential to correct for matrix effects and recovery.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow:

| Step | Action | Critical Technical Note |

| 1. Aliquoting | Transfer 50 µL of plasma to a 1.5 mL tube. | Spike IS (d5-CMPF) at this stage to equilibrate with albumin. |

| 2. Precipitation | Add 150 µL ice-cold Acetonitrile (1:3 v/v). Vortex 30s. | Breaks albumin-CMPF bond.[4] Critical for recovery. |

| 3. Separation | Centrifuge at 14,000 x g for 10 min at 4°C. | Pellets denatured proteins. |

| 4. Dilution | Transfer supernatant. Dilute 1:1 with Mobile Phase A. | Matches solvent strength to initial gradient conditions to prevent peak broadening. |

| 5. Injection | Inject 5-10 µL onto a C18 Column (e.g., 2.1 x 50mm, 1.8µm). | Use a Reverse Phase column stable at low pH. |

Mass Spectrometry Parameters (ESI Negative Mode): CMPF is a dicarboxylic acid; negative mode provides superior sensitivity.

-

Precursor Ion (Q1): m/z 239.1 [M-H]⁻

-

Product Ions (Q3):

-

Quantifier:m/z 195.1 (Loss of CO₂, -44 Da)

-

Qualifier:m/z 57.1 (Propyl side chain fragment)

-

-

Source Temp: 350°C (Ensure complete desolvation).

References

-

Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids.[5][6][7]

-

Prentice, K.J., et al. (2014). "The furan fatty acid metabolite CMPF is elevated in diabetes and induces beta cell dysfunction." Cell Metabolism.

-

Niwa, T. (1996). "Organic acids and the uremic syndrome: Pathophysiology and clinical relevance." Seminars in Dialysis.

-

Xu, L., et al. (2017). "3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil and fish."[8] Nutrition Bulletin.

-

Degirolamo, C., et al. (2018). "CMPF, a metabolite formed upon prescription omega-3-acid ethyl ester supplementation, prevents and reverses steatosis." EBioMedicine.

Sources

- 1. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for the organic anion transporter OAT3 in renal creatinine secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Inhibition of mitochondrial respiration by furancarboxylic acid accumulated in uremic serum in its albumin-bound and non-dialyzable form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological Activity & Therapeutic Potential of 5-Methylfuran-2-Propanoic Acid Derivatives

Topic: Biological Activity of 5-Methylfuran-2-Propanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

From Metabolic Modulators to Antimicrobial Scaffolds

Executive Summary

The furan fatty acid class, specifically derivatives of 5-methylfuran-2-propanoic acid , has emerged as a critical area of study in metabolic disease and medicinal chemistry. While the core scaffold serves as a versatile building block, its polysubstituted derivatives—most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) —have been identified as potent metabolic regulators. CMPF acts as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), linking it directly to hepatic lipid homeostasis and insulin signaling.[1] Conversely, synthetic aryl-derivatives of the scaffold exhibit significant antimicrobial efficacy against multidrug-resistant pathogens. This guide synthesizes the chemical synthesis, pharmacological mechanisms, and toxicological profiles of these compounds, providing a roadmap for their development as therapeutic agents.

Chemical Profile & Synthesis Strategies[2][3][4][5][6][7]

Core Structure and Physicochemical Properties

The core moiety, 3-(5-methylfuran-2-yl)propanoic acid , consists of a furan ring substituted at the C5 position with a methyl group and at the C2 position with a propanoic acid tail.[2] This structure balances lipophilicity (furan ring) with aqueous solubility (carboxylic acid), allowing for favorable membrane permeability via organic anion transporters (OATs).

Synthesis Protocol: The Knoevenagel-Reduction Route

To access the core scaffold and its derivatives, a robust two-step synthesis is recommended. This protocol is self-validating through intermediate isolation and spectroscopic verification.

Step 1: Knoevenagel Condensation

Objective: Synthesize 3-(5-methylfuran-2-yl)acrylic acid (the unsaturated precursor).

-

Reagents: 5-Methylfurfural (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).

-

Procedure:

-

Dissolve 5-methylfurfural and malonic acid in pyridine.

-

Add catalytic piperidine.

-

Reflux at 80-100°C for 4-6 hours until CO₂ evolution ceases (decarboxylation).

-

Validation Point: TLC should show disappearance of aldehyde.

-

Acidify with HCl to precipitate the acrylic acid derivative. Recrystallize from ethanol.

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkene to the alkane to yield 5-methylfuran-2-propanoic acid.

-

Reagents: H₂ gas (balloon pressure), 10% Pd/C catalyst, Methanol.

-

Procedure:

-

Dissolve the acrylic acid intermediate in methanol.

-

Add 10% Pd/C (5-10 wt%).

-

Stir under H₂ atmosphere at room temperature for 12 hours.

-

Validation Point: 1H-NMR will show loss of vinylic protons (δ 6.0–7.5 ppm region) and appearance of methylene triplets.

-

Filter through Celite to remove catalyst and concentrate.

-

Figure 1: Synthetic pathway for the core scaffold with critical validation checkpoints.

Pharmacology & Biological Activity[5][6][7][9][10][11]

Metabolic Regulation: The CMPF Paradigm

The most biologically significant derivative is CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid), a major metabolite of furan fatty acids found in fish oils.

-

Mechanism of Action: CMPF acts as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) .[1] By inhibiting ACC, it reduces the conversion of Acetyl-CoA to Malonyl-CoA.

-

Downstream Effects:

-

Reduced Lipogenesis: Lower Malonyl-CoA levels limit fatty acid synthesis.

-

Increased Beta-Oxidation: Malonyl-CoA is an inhibitor of CPT-1 (Carnitine Palmitoyltransferase I). Its reduction relieves inhibition on CPT-1, allowing fatty acids to enter mitochondria for oxidation.

-

FGF21 Induction: In the liver, this stress response induces Fibroblast Growth Factor 21 (FGF21), a hormone that improves insulin sensitivity.

-

Clinical Paradox:

-

Acute/Moderate Levels: Prevent hepatic steatosis (fatty liver).

-

Chronic/High Levels: In pancreatic

-cells, CMPF enters via OAT3, impairs mitochondrial function, and reduces glucose-stimulated insulin secretion (GSIS), contributing to gestational diabetes and Type 2 Diabetes dysfunction.[3][4]

Antimicrobial Activity: 3-Aryl Derivatives

Synthetic derivatives where the propanoic acid tail is modified (e.g., 3-aryl-3-(furan-2-yl)propanoic acids) exhibit potent antimicrobial properties.[5][6][7]

-

Target Spectrum: Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.

-

Mechanism: Lipophilic furan derivatives disrupt bacterial cell membrane integrity, leading to leakage of electrolytes and cell lysis.

-

Potency: MIC values for optimized derivatives often range between 2–64 µg/mL .

Structure-Activity Relationship (SAR)

| Structural Region | Modification | Biological Effect |

| C2-Side Chain | Propanoic Acid (COOH) | Essential for OAT transport and solubility. Conversion to amide reduces potency but increases stability. |

| C3/C4 Substitution | Carboxy/Methyl groups | Critical for ACC binding affinity (as seen in CMPF). Unsubstituted rings have lower metabolic stability. |

| C5 Substitution | Alkyl (Methyl/Propyl) | Increases lipophilicity. Long chains (propyl/pentyl) enhance membrane penetration and half-life. |

| Ring Saturation | Tetrahydrofuran | Generally leads to loss of aromaticity-driven binding interactions and reduced potency. |

Experimental Protocols (Self-Validating)

Protocol: ACC Inhibition Assay (Metabolic Screen)

Purpose: To quantify the ability of a derivative to inhibit Acetyl-CoA Carboxylase.

-

Preparation: Isolate rat liver microsomes or use recombinant human ACC1/2.

-

Reaction Mix: Buffer (pH 7.5), ATP (4 mM), Acetyl-CoA (substrate), NaH¹⁴CO₃ (radiolabeled source).

-

Treatment: Incubate enzyme with test compound (0.1 – 100 µM) for 15 mins at 37°C.

-

Initiation: Add Acetyl-CoA to start the carboxylation reaction.

-

Termination: Stop reaction with 10% HCl after 10 mins.

-

Validation: Dry the sample to remove unreacted ¹⁴CO₂. Count radioactivity of the fixed ¹⁴C-Malonyl-CoA.

-

Control: Use Soraphen A (known ACC inhibitor) as a positive control.

Protocol: MIC Determination (Antimicrobial Screen)

-

Inoculum: Prepare bacterial suspension (S. aureus) at 10⁶ CFU/mL.

-

Plate Setup: Use 96-well plates. Add test derivative in serial dilutions (e.g., 128 to 0.5 µg/mL) in DMSO/Broth.

-

Incubation: 37°C for 24 hours.

-

Readout: Measure OD₆₀₀.

-

Validation: DMSO control must show full growth; Vancomycin control must show no growth.

Safety & Toxicology: The Bioactivation Risk

A critical consideration for furan-based drugs is the potential for hepatotoxicity via metabolic activation.

-

Pathway: Cytochrome P450 enzymes (specifically CYP2E1 ) oxidize the furan ring.

-

Reactive Intermediate: This generates cis-enedials (e.g., methylbutenedial).

-

Toxicity Mechanism: These electrophiles form covalent adducts with protein thiols and amines, leading to cytotoxicity and potential carcinogenicity in chronic high-dose scenarios.

-

Mitigation: Substitution at the C2 and C5 positions (as in CMPF) generally increases stability and reduces the rate of ring opening compared to unsubstituted furan.

Figure 2: Metabolic activation pathway of furan derivatives leading to potential toxicity.

References

-

Prentice, K. J., et al. (2014).[8] "The furan fatty acid metabolite CMPF is elevated in diabetes and induces beta cell dysfunction."[3][4][8] Cell Metabolism. Link

-

Kalyaev, M. V., et al. (2022).[5][9] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules. Link

-

Prentice, K. J., et al. (2018).[8] "CMPF, a metabolite formed upon prescription omega-3-acid ethyl ester supplementation, prevents and reverses steatosis."[8] EBioMedicine.[8] Link

-

Peterson, L. A. (2013). "Reactive metabolites in the bioactivation of hepatotoxic furan compounds." Chemical Research in Toxicology. Link

-

Mulligan, C., et al. (2019). "3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) Prevents High Fat Diet-Induced Insulin Resistance via Maintenance of Hepatic Lipid Homeostasis."[1] Diabetes, Obesity and Metabolism. Link

Sources

- 1. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(5-Methylfuran-2-yl)propanoic acid|lookchem [lookchem.com]

- 3. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

- 8. ovid.com [ovid.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Role of 3-(5-Methylfuran-2-yl)propanoic Acid in Flavor Chemistry: A Mechanistic and Analytical Whitepaper

Prepared by: Senior Application Scientist, Flavor & Fragrance Discovery Target Audience: Researchers, Analytical Chemists, and Drug/Flavor Development Professionals

Executive Summary

In the complex landscape of flavor chemistry and aroma synthesis, furan derivatives represent a critical class of compounds responsible for the sensory architecture of thermally processed foods. Among these, 3-(5-Methylfuran-2-yl)propanoic acid (CAS 1456-08-2) occupies a unique niche. While highly volatile furans contribute to immediate olfactory impact, furanic acids and their corresponding esters act as foundational flavor modifiers, imparting deep roasted, caramel, and occasionally fruity or aged-cheese nuances to complex matrices like roasted coffee, baked goods, and fermented products[1][2].

This whitepaper provides an in-depth technical analysis of 3-(5-Methylfuran-2-yl)propanoic acid. We will deconstruct its physicochemical profile, elucidate its formation pathways via Maillard-driven autoxidation, map its olfactory receptor signaling, and establish self-validating analytical protocols for its isolation and quantification.

Chemical Profiling and Physicochemical Dynamics

To manipulate 3-(5-Methylfuran-2-yl)propanoic acid in formulation or detect it in complex matrices, one must first understand its thermodynamic and structural properties. The presence of the carboxylic acid functional group combined with the heteroaromatic furan ring dictates its solubility, volatility, and binding affinity to olfactory receptors.

Below is a synthesized quantitative profile of the compound based on validated computational and empirical data[3][4]:

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Descriptor | Mechanistic Implication |

| IUPAC Name | 3-(5-Methylfuran-2-yl)propanoic acid | Defines the 5-methyl substitution which increases lipophilicity compared to base furanpropanoic acid. |

| CAS Number | 1456-08-2 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C₈H₁₀O₃ | Indicates a moderate molecular weight suitable for headspace partitioning. |

| Molecular Weight | 154.16 g/mol | Falls within the optimal range (100-300 Da) for volatile odorants. |

| LogP (Octanol/Water) | 1.605 | Moderate lipophilicity; predicts favorable partitioning into lipid-rich food matrices and olfactory mucosa. |

| pKa (Predicted) | 4.51 ± 0.10 | Weak acid; at physiological or food pH (>5.5), it exists primarily in its ionized (less volatile) state. |

| Boiling Point | 108 °C (at 3.5 Torr) | Low volatility at atmospheric pressure; requires derivatization or high-temp extraction for GC analysis. |

| Melting Point | 61 - 62 °C | Solid at room temperature; necessitates solvent dissolution for flavor compounding. |

| H-Bond Donors/Acceptors | 1 / 3 | Facilitates strong intermolecular interactions, leading to low vapor pressure and high receptor binding affinity. |

Mechanistic Pathways of Formation

In natural and processed matrices, 3-(5-Methylfuran-2-yl)propanoic acid is rarely a primary biosynthetic product. Instead, it is a downstream artifact of thermal degradation and oxidative cascades.

The primary vector for its formation is the Maillard reaction , a non-enzymatic browning process occurring between reducing sugars and amino acids during thermal processing (e.g., coffee roasting)[1][5]. This reaction generates reactive intermediates, notably 3-(5-methylfuran-2-yl)propanal. As established in synthetic and crystallographic studies, this aldehyde is highly sensitive to autoxidation. Upon exposure to atmospheric oxygen, the aldehyde rapidly oxidizes to form the stable carboxylic acid, 3-(5-Methylfuran-2-yl)propanoic acid[6].

Maillard-driven formation and autoxidation pathway of 3-(5-Methylfuran-2-yl)propanoic acid.

Olfactory Receptor Signaling and Sensory Impact

Flavor perception is fundamentally a pharmacological event. When 3-(5-Methylfuran-2-yl)propanoic acid partitions into the vapor phase and enters the nasal cavity, it dissolves in the olfactory mucus and binds to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons.

Furanic compounds generally exhibit broad tuning across multiple olfactory receptors (ORs). The binding of the furan ring and the carboxylic acid tail induces a conformational change in the GPCR, activating the

GPCR-mediated olfactory signal transduction triggered by furanic acid binding.

Self-Validating Experimental Workflows

To ensure scientific integrity, analytical extraction and quantification must be designed as self-validating systems. The following protocols detail the extraction and sensory evaluation of 3-(5-Methylfuran-2-yl)propanoic acid from a complex matrix (e.g., roasted coffee)[1].

Protocol 1: HS-SPME-GC-MS/O Analysis of Furanic Acids

Causality of Design:

-

Why SPME? Headspace Solid-Phase Microextraction (HS-SPME) prevents non-volatile matrix components (lipids, melanoidins) from contaminating the GC inlet.

-

Why DVB/CAR/PDMS? This triple-phase fiber is chosen because furanic acids possess mixed polarities. The Divinylbenzene (DVB) captures aromatic rings, Carboxen (CAR) traps small volatiles, and Polydimethylsiloxane (PDMS) absorbs non-polar moieties.

-

Why a Polar Column (DB-WAX)? Carboxylic acids suffer from severe peak tailing on standard non-polar (e.g., HP-5) columns due to hydrogen bonding with residual silanol groups. A polyethylene glycol (PEG) polar column ensures sharp, quantifiable peaks.

Step-by-Step Methodology:

-

Sample Preparation: Grind 2.0 g of the roasted matrix and place it into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution to decrease the solubility of the organics in the aqueous phase (salting-out effect), thereby driving the furanic acid into the headspace.

-

Internal Standardization: Spike the sample with 10 µL of an internal standard (e.g., 2-methylvaleric acid at 10 ppm) to account for matrix effects and extraction variability.

-

Acidification: Adjust the pH to 2.5 using 0.1 M HCl. Critical Step: Because the pKa of the target is ~4.51[4], lowering the pH ensures the compound is fully protonated (non-ionized), maximizing its volatility and fiber affinity.

-

Extraction: Equilibrate the vial at 60 °C for 15 minutes. Expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes under continuous agitation.

-

Desorption: Retract the fiber and inject it into the GC inlet at 250 °C for 5 minutes in splitless mode.

-

Separation & Detection: Run the GC using a DB-WAX column. Split the column effluent 1:1 between the Mass Spectrometer (EI mode, 70 eV) for structural confirmation and the Olfactory Port (humidified) for human sensory evaluation.

-

Validation: Run a blank fiber extraction to confirm the absence of system carryover. Construct a 5-point calibration curve using authentic 3-(5-Methylfuran-2-yl)propanoic acid standard[3].

HS-SPME-GC-MS/O analytical workflow for the isolation and sensory evaluation of furanic acids.

Protocol 2: Synthetic Tracking of Autoxidation

To study the stability of flavor formulations containing the precursor aldehyde, one must track its autoxidation to 3-(5-Methylfuran-2-yl)propanoic acid[6].

Step-by-Step Methodology:

-

Preparation: Dissolve 50 mg of 3-(5-methylfuran-2-yl)propanal in 10 mL of tetrahydrofuran (THF).

-

Exposure: Expose the solution to ambient air at room temperature (25 °C) under continuous stirring.

-

Sampling: Withdraw 100 µL aliquots at 0, 12, 24, 48, and 72 hours.

-

Quenching & Dilution: Dilute the aliquot with 900 µL of HPLC-grade acetonitrile to halt localized oxidation and prepare for injection.

-

HPLC-UV Analysis: Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Monitor at 254 nm.

-

Causality of Formic Acid: The addition of 0.1% formic acid suppresses the ionization of the newly formed 3-(5-Methylfuran-2-yl)propanoic acid, preventing peak splitting and ensuring accurate integration of the conversion kinetics.

Conclusion and Future Perspectives

3-(5-Methylfuran-2-yl)propanoic acid is a highly functional molecule within the flavor chemist's arsenal. Its genesis via Maillard pathways and subsequent autoxidation makes it a reliable marker for thermal processing and aging in food matrices. Furthermore, its structural properties—specifically its moderate lipophilicity and hydrogen-bonding capacity—allow it to act as a robust flavor modifier, grounding highly volatile top-notes with a persistent, roasted, and acidic backbone.

Future research in drug and flavor development should focus on the esterification of this acid. As seen with related compounds like ethyl 3-(2-furyl)propanoate, converting the carboxylic acid to an ester dramatically shifts the sensory profile toward tropical, overripe fruit, and aged cheese notes[2], opening new avenues for synthetic flavor formulation.

References

1.[3] ChemScene. "1456-08-2 | 3-(5-Methylfuran-2-yl)propanoic acid". ChemScene LLC. Available at: 2.[4] LookChem. "3-(5-Methylfuran-2-yl)propanoic acid Chemical Properties". LookChem Database. Available at: 3.[6] Hashmi, A. S. K., et al. "(IUCr) 3-(5-Methylfuran-2-yl)propanoic acid: Comment". International Union of Crystallography. Available at: 4.[5] MDPI / PMC. "Food-Derived Uremic Toxins in Chronic Kidney Disease". National Institutes of Health. Available at: 5.[1] AIMS Press. "Semiquantification of volatile compounds and identification of potential volatile markers and dry aroma from robusta second-crack roasted coffee". AIMS Agriculture and Food. Available at: 6.[2] The Good Scents Company. "ethyl 3-(2-furyl) propanoate, 10031-90-0". Flavor and Fragrance Information Catalog. Available at:

Sources

- 1. Semiquantification of volatile compounds and identification of potential volatile markers and dry aroma from robusta second-crack roasted coffee processed from several post-harvest processing [aimspress.com]

- 2. ethyl 3-(2-furyl) propanoate, 10031-90-0 [thegoodscentscompany.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(5-Methylfuran-2-yl)propanoic acid|lookchem [lookchem.com]

- 5. Food-Derived Uremic Toxins in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Technical Guide: Natural Occurrence of Furan Propanoic Acids and Precursors in Food Matrices

The following guide details the natural occurrence, analysis, and metabolic significance of furan propanoic acids and their precursors in food matrices.

Executive Summary & Chemical Classification

Furan propanoic acids (FPAs), specifically 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , are potent bioactive metabolites found in human circulation. While CMPF is the primary stable end-product detected in biological fluids, its presence is inextricably linked to the dietary consumption of its precursors: Furan Fatty Acids (FuFAs) .

For drug development professionals, understanding this relationship is critical. CMPF is not merely a biomarker of fish intake; it is a uremic toxin that accumulates in renal failure, strongly inhibits organic anion transporters (OATs), and can alter the pharmacokinetics of anionic drugs.

Chemical Distinction: Precursor vs. Metabolite

It is vital to distinguish between the lipid-soluble precursors found in food and the water-soluble metabolite found in plasma.

| Feature | Furan Fatty Acids (FuFAs) | Furan Propanoic Acids (CMPF) |

| Role | Dietary Precursor | Metabolic End-Product |

| Structure | Long-chain fatty acids with a central furan ring.[1][2] | Short-chain dicarboxylic acid derivative.[3] |

| Primary Matrix | Food (Fish lipids, Algae, Soy, Butter). | Biological Fluids (Plasma, Urine).[4] |

| Solubility | Lipophilic (Lipid fraction). | Amphiphilic/Hydrophilic (Albumin-bound). |

| Key Example | F6 (3,4-dimethyl-5-pentyl-2-furanundecanoic acid).[5] | CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid).[6] |

Safety Alert: Do not confuse these compounds with Furan (C₄H₄O) , a volatile, carcinogenic contaminant formed during the thermal processing of carbohydrates (e.g., in coffee, canned foods). FuFAs are naturally occurring antioxidants; Furan is a toxic processing contaminant.

Natural Occurrence in Food Matrices[8][9]

FuFAs are widely distributed in the environment but are most concentrated in marine organisms, which bioaccumulate them from algae. They act as potent radical scavengers, protecting membrane lipids from oxidation.

Quantitative Occurrence Data

The following concentrations represent the precursor FuFAs, which are metabolized into CMPF upon ingestion.

Table 1: Concentration of Furan Fatty Acids (FuFAs) in Key Food Matrices

| Food Source | Matrix Type | Concentration Range (mg/100g lipid) | Dominant Congeners |

| Marine Sources | |||

| Salmon (Farmed) | Fillet Lipid | 10 – 50 mg | F6, F4 |

| Salmon (Wild) | Fillet Lipid | 20 – 150 mg | F6, F4 |

| Shellfish (Scallop) | Total Lipid | 0.01 – 11 mg | F6 |

| Fish Oil Capsules | Supplement | 18 – 234 mg | Mixed isomers |

| Plant Sources | |||

| Soybean | Crude Oil | 16 – 65 mg | 9D5, 11D5 |

| Wheat | Germ Oil | 10 – 30 mg | 9D5 |

| Dairy | |||

| Butter (Conventional) | Milk Fat | 5 – 25 mg | 9M5 |

| Butter (Organic) | Milk Fat | 10 – 50 mg | 9M5 |

Note: "9D5" refers to 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid. "F6" is the common shorthand for the most abundant marine FuFA.

Stability and Processing Effects

-

Soybean Processing: Refining crude soybean oil removes a significant portion of FuFAs.[1] Consequently, refined soy oil is a poor source compared to crude oil or full-fat soy flour.

-

Fermentation: In fermented fish products (e.g., fish sauce), hydrolysis of triglycerides releases free FuFAs, which may undergo partial degradation or oxidation, potentially forming trace amounts of shorter-chain furan acids, though intact CMPF is rarely found in significant quantities directly in food.

Metabolic Fate & Drug Interactions

The conversion of dietary FuFAs to CMPF is a high-yield metabolic process. Understanding this pathway is essential for interpreting CMPF levels in clinical trials.

The Metabolic Pathway

Upon ingestion, lipophilic FuFAs are absorbed and incorporated into chylomicrons. In the liver, they undergo beta-oxidation. Unlike standard fatty acids, the furan ring arrests the oxidation process, leaving a stable, short-chain furan propanoic acid (CMPF) that cannot be further degraded.

Figure 1: Metabolic pathway of dietary Furan Fatty Acids transforming into the bioactive metabolite CMPF.

Clinical Relevance (Drug Development)

-

OAT Inhibition: CMPF is a high-affinity substrate for Organic Anion Transporters (OAT1, OAT3). High plasma levels (common in fish eaters or CKD patients) can competitively inhibit the renal excretion of anionic drugs (e.g., furosemide, methotrexate, cephalosporins).

-

Albumin Binding: CMPF binds strongly to Site I on human serum albumin, potentially displacing other protein-bound drugs (e.g., warfarin), altering their free fraction and potency.

Analytical Methodologies

Quantifying FuFAs in food matrices is challenging due to their low abundance relative to other fatty acids and the potential for co-elution. A standard FAME (Fatty Acid Methyl Ester) analysis is often insufficient.

Recommended Protocol: Silver-Ion Enrichment

To achieve accurate quantification, Silver-Ion (Ag+) Chromatography is required to separate FuFAs from the bulk of saturated and unsaturated fatty acids.

Step-by-Step Workflow

-

Lipid Extraction:

-

Homogenize sample (1-5g) in Chloroform:Methanol (2:1) (Folch method) or use Accelerated Solvent Extraction (ASE) with n-hexane/2-propanol (3:2) for solid matrices.

-

Add antioxidant (0.01% BHT) to prevent furan ring oxidation.

-

-

Transesterification:

-

React lipid extract with 1% H₂SO₄ in Methanol at 50°C for 2 hours.

-

Note: Avoid harsh alkaline hydrolysis which may degrade the furan ring.

-

-

Enrichment (The Critical Step):

-

Detection (GC-MS):

-

Instrument: GC-MS in Selected Ion Monitoring (SIM) mode.[8][9]

-

Column: High-polarity phase (e.g., BPX-70 or CP-Sil 88).

-

Target Ions:

-

m/z 165: Diagnostic base peak for dimethyl-substituted furan ring (common in fish).

-

m/z 137: Diagnostic base peak for monomethyl-substituted furan ring (common in plants).

-

-

Figure 2: Optimized analytical workflow for the isolation and quantification of trace Furan Fatty Acids.

References

-

Vetter, W. et al. (2012).[8][9] Determination of Furan Fatty Acids in Food Samples. Journal of the American Oil Chemists' Society.[8] [8]

-

Sinclair, A. J., Xu, L., & Wang, Y. (2018). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil and fish. Nutrition Bulletin.

-

Müller, A. et al. (2020). Valuable furan fatty acids in soybeans and soy products. European Food Research and Technology.[3]

-

Siddabasavegowda, B. et al. (2021). Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon. Food Research International.[10]

-

Perez, Locas, & Yaylayan. (2004). Origins and Pathways of Furan Formation in Foods. (Distinction from FuFAs). Journal of Agricultural and Food Chemistry.

Sources

- 1. furan fatty acids [akvetter.uni-hohenheim.de]

- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biomarkers of meat and seafood intake: an extensive literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fda.gov [fda.gov]

- 8. Determination of Furan Fatty Acids in Food Samples - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. research.chalmers.se [research.chalmers.se]

Comparative Analysis of CMPF and 3-(5-Methylfuran-2-yl)propanoic Acid: Metabolic Origins and Analytical Significance

The following technical guide provides an in-depth analysis of the relationship between CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) and 3-(5-Methylfuran-2-yl)propanoic acid .

Executive Summary

This guide elucidates the structural, metabolic, and functional relationship between the major uremic toxin CMPF and its structural analog, 3-(5-Methylfuran-2-yl)propanoic acid (herein referred to as 5-MMPA for brevity). While CMPF is a well-characterized biomarker for kidney dysfunction and beta-cell impairment, 5-MMPA represents a simpler furanic metabolite. The core relationship between these molecules is defined by homologous metabolic origins from dietary furan fatty acids (F-acids), distinct physicochemical properties (dicarboxylic vs. monocarboxylic), and their utility in analytical mass spectrometry .

Chemical Identity & Structural Divergence

To understand the biological behavior of these compounds, one must first analyze their structural differences. Both molecules share a furan ring core with a propanoic acid side chain, identifying them as catabolites of longer-chain furan fatty acids.

| Feature | CMPF (Major Toxin) | 3-(5-Methylfuran-2-yl)propanoic acid (Analog) |

| IUPAC Name | 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | 3-(5-methylfuran-2-yl)propanoic acid |

| Formula | C₁₂H₁₆O₅ | C₈H₁₀O₃ |

| Molecular Weight | 240.25 g/mol | 154.16 g/mol |

| Acidity | Dicarboxylic (Ring-COOH + Side Chain-COOH) | Monocarboxylic (Side Chain-COOH only) |

| Substituents | C3: Carboxy; C4: Methyl; C5: Propyl | C3: H; C4: H; C5: Methyl |

| Lipophilicity | High (binds Albumin >95%) | Moderate (lower protein binding affinity) |

| Primary Origin | Metabolite of Propyl/Methyl -substituted F-acids | Metabolite of Methyl -substituted F-acids |

Structural Significance

The presence of the C3-carboxy group in CMPF is the critical differentiator. This dicarboxylic nature allows CMPF to bind human serum albumin (HSA) with extremely high affinity (site I), displacing other drugs and toxins. 5-MMPA, lacking this second acidic group, exhibits significantly different pharmacokinetics and renal clearance rates.

Metabolic Relationship: The Furan Fatty Acid Pathway[6]

The relationship between these two molecules is phylogenetic in a metabolic sense. They are both end-products of the beta-oxidation of dietary Furan Fatty Acids (F-acids) found in fish, algae, and certain plants.

The Mechanism of Formation

F-acids are incorporated into phospholipids and triglycerides. Upon consumption, they undergo beta-oxidation in mitochondria/peroxisomes.

-

Chain Shortening: The long carboxyl side chain (R2) is shortened via beta-oxidation until it reaches the furan ring, leaving a 3-carbon (propanoic) tail.

-

Ring Stability: The furan ring is resistant to standard beta-oxidation, halting the process.

-

Substituent Retention: The alkyl groups on the ring (R1) determine the final metabolite.

-

CMPF Formation: Derived from F6 (and related F-acids) which possess a propyl group at position 5 and a methyl at position 4.[1] The C3-carboxy group is either retained or formed via oxidation of a methyl substituent.

-

5-MMPA Formation: Derived from simpler, mono-methylated F-acids (e.g., Furan fatty acids with only a methyl at position 5).

Visualization: Parallel Metabolic Pathways

The following diagram illustrates how different dietary precursors lead to these distinct metabolites.

Caption: Divergent metabolic pathways of dietary furan fatty acids yielding CMPF and 5-MMPA based on ring substitution patterns.

Biological & Toxicological Impact

The structural "relationship" dictates a massive divergence in biological activity.

Albumin Binding & Accumulation

-

CMPF: The two carboxylic acid groups create a high-affinity ligand for Albumin Site I (Warfarin binding site). In Chronic Kidney Disease (CKD), CMPF accumulates to millimolar concentrations because albumin prevents its glomerular filtration.

-

5-MMPA: Being monocarboxylic and smaller, it lacks the specific charge distribution required for high-affinity albumin locking. Consequently, it is likely filtered and excreted more efficiently, preventing the toxic accumulation seen with CMPF.

Cellular Toxicity (Beta-Cells & Liver)

CMPF is a known metabolic disruptor . It enters beta-cells via OAT transporters, impairs mitochondrial function, and inhibits insulin secretion (a mechanism linked to diabetes in CKD).

-

Mechanism: CMPF interacts with OAT1/OAT3 and potentially inhibits transport of other substrates.

-

5-MMPA: Due to structural similarity, 5-MMPA is likely a substrate for Organic Anion Transporters (OATs) . However, without the C3-carboxy group, its potency as an inhibitor or a mitochondrial toxin is significantly lower. It serves as a structural control in toxicity studies to prove that the dicarboxylic nature of CMPF is essential for its toxicity.

Analytical Methodologies

In drug development and metabolomics, 5-MMPA serves a critical role as an Internal Standard (IS) or a reference analog .

Protocol: Differential Quantification via LC-MS/MS

To distinguish between these homologs in plasma, a rigorous LC-MS/MS method is required.

Reagents:

-

Analyte: CMPF (Standard).[1]

-

Internal Standard: 3-(5-Methylfuran-2-yl)propanoic acid (or deuterated CMPF). Note: 5-MMPA is often used when isotopically labeled CMPF is unavailable due to cost.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

-

Sample Prep:

-

Precipitate plasma proteins using Acetonitrile (1:3 v/v) to release protein-bound furans.

-

Crucial Step: Acidify supernatant (pH < 3) to protonate the carboxylic groups, improving extraction efficiency for these organic acids.

-

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

-

Gradient: 10% B to 90% B over 5 minutes.

-

Separation Logic: CMPF (more lipophilic due to propyl group) will elute later than 5-MMPA (methyl group).

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative Mode (COOH groups ionize well).

-

CMPF Transition: m/z 239.1 → 195.1 (Loss of CO₂).

-

5-MMPA Transition: m/z 153.1 → 109.1 (Loss of CO₂).

-

Analytical Visualization

The following diagram outlines the logic for separating and identifying these related compounds.

Caption: LC-MS/MS separation logic based on hydrophobicity differences between CMPF and 5-MMPA.

References

-

Sinclair, A. J., et al. (2018).[2][3] "3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil and fish."[3] Nutrition Bulletin.

-

Prentice, K. J., et al. (2018). "CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis."[2] EBioMedicine.

-

Sand, D. M., et al. (1983).[3][4] "Catabolism of fish furan fatty acids to urofuran acids in the rat." Biochimica et Biophysica Acta.

-

PubChem Compound Summary. "3-(5-Methylfuran-2-yl)propanoic acid." National Center for Biotechnology Information.

-

Xu, L., et al. (2017).[2] "Furan fatty acids – Beneficial or harmful to health?" Progress in Lipid Research.

Sources

- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catabolism of fish furan fatty acids to urofuran acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Properties of Furan-2-Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Furan-containing compounds have long been recognized for their diverse biological activities, and among them, furan-2-propanoic acid derivatives are emerging as a promising class of antimicrobial agents.[1][2] This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and potential mechanisms of action of these derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies. The guide details structure-activity relationships, provides established experimental protocols for evaluation, and explores the potential of these compounds to combat biofilms and antimicrobial resistance.

Introduction: The Furan Scaffold in Antimicrobial Drug Discovery

The furan ring is a five-membered aromatic heterocycle that serves as a key structural motif in numerous pharmacologically active compounds.[2][3] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry.[3] Several furan derivatives, such as nitrofurantoin, are established antibacterial agents, validating the therapeutic potential of this chemical class.[4][5] Furan-2-propanoic acid derivatives, which feature a propanoic acid moiety at the 2-position of the furan ring, represent a specific subclass that has demonstrated noteworthy activity against a range of bacterial and fungal pathogens.[4][6] This guide will delve into the technical details of these compounds, offering insights for their further development.

Synthesis of Furan-2-Propanoic Acid Derivatives

A key synthetic route to obtaining 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters.[4][5] This reaction can be effectively carried out using a Brønsted superacid like triflic acid (TfOH), which facilitates the addition of an aryl group across the carbon-carbon double bond of the propenoic acid side chain.[4]

General Synthesis Protocol: Hydroarylation of 3-(Furan-2-yl)propenoic Acid

The following protocol is a generalized procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[4]

Materials:

-

3-(Furan-2-yl)propenoic acid or its ester

-

Arene (e.g., benzene, toluene, xylene)

-

Triflic acid (TfOH)

-

Dichloromethane (CH2Cl2)

-

Chloroform

-

Sodium sulfate (Na2SO4)

-

Water

Procedure:

-

In a suitable reaction vessel, combine the 3-(furan-2-yl)propenoic acid derivative (1 equivalent) and the arene (in excess).

-

Dissolve the reactants in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic acid (TfOH) to the reaction mixture with stirring.

-

Continue stirring the reaction at 0 °C for approximately 2 hours.

-

Quench the reaction by pouring the mixture into a beaker of cold water.

-

Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Combine the organic extracts and wash with water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product using appropriate techniques, such as column chromatography.

Caption: Synthetic workflow for 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

Antimicrobial Spectrum of Activity

Furan-2-propanoic acid derivatives have demonstrated a promising spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6]

Antibacterial Activity

Studies have shown that 3-aryl-3-(furan-2-yl)propanoic acid derivatives are effective against common bacterial pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[4][5] For many of the tested derivatives, the minimum inhibitory concentration (MIC) against S. aureus was found to be 128 µg/mL.[4] Certain derivatives have shown even greater potency against E. coli, with MIC values as low as 64 µg/mL.[1][3]

Antifungal Activity

These compounds have also exhibited significant antifungal activity, particularly against the opportunistic yeast Candida albicans.[4][6] Many of the synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives inhibited the growth of C. albicans at a concentration of 64 µg/mL.[4]

Summary of Antimicrobial Activity

The following table summarizes the reported MIC values for a selection of 3-aryl-3-(furan-2-yl)propanoic acid derivatives against key microbial strains.

| Compound ID | Aryl Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans Inhibition at 64 µg/mL | Reference |

| 1 | Phenyl | 128 | >128 | Yes | [4] |

| 2 | 4-Methylphenyl | 128 | 128 | Yes | [4] |

| 3 | 2,4-Dimethylphenyl | 128 | 64 | Yes | [3][4] |

| 4 | 4-Methoxyphenyl | 128 | >128 | Yes | [4] |

Structure-Activity Relationships (SAR)

The antimicrobial potency of furan-2-propanoic acid derivatives is influenced by the nature and position of substituents on both the furan and aryl rings.[7]

-

Aryl Substituents: The presence and position of alkyl groups on the aryl ring appear to play a role in antibacterial activity. For instance, the introduction of two methyl groups at the 2 and 4 positions of the phenyl ring (Compound 3) resulted in enhanced activity against E. coli compared to the unsubstituted phenyl derivative (Compound 1).[3][4]

-

Furan Ring Substitutions: While the core studies have focused on aryl modifications, research on other furan derivatives suggests that substitutions on the furan ring itself can significantly impact antimicrobial activity.[7] Further investigation into substitutions at the 3, 4, and 5-positions of the furan ring of furan-2-propanoic acid is warranted.

Mechanism of Action: Unraveling the Antimicrobial Strategy

The precise molecular mechanism of antimicrobial action for furan-2-propanoic acid derivatives is still under investigation. However, studies on structurally related furanones provide valuable insights into plausible mechanisms.

Induction of Reactive Oxygen Species (ROS)

One potential mechanism is the induction of oxidative stress within microbial cells through the generation of reactive oxygen species (ROS). Some furanone derivatives have been shown to induce ROS formation in bacteria.[8] This increase in ROS can lead to damage of essential cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Inhibition of Biofilm Formation and Quorum Sensing

Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to conventional antibiotics. Furanone derivatives have been shown to inhibit biofilm formation in various bacteria.[8] This activity is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[9][10] It is plausible that furan-2-propanoic acid derivatives share this ability to interfere with QS signaling pathways.

Caption: Potential antimicrobial mechanisms of furan-2-propanoic acid derivatives.

Potential as Efflux Pump Inhibitors

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, conferring resistance.[11][12][13][14] While specific studies on furan-2-propanoic acid derivatives as efflux pump inhibitors are limited, compounds derived from natural sources are being explored for this purpose.[11] Investigating the potential of these furan derivatives to inhibit efflux pumps could open new avenues for their use as adjuvants to restore the efficacy of existing antibiotics.

Experimental Protocols for Antimicrobial Evaluation

To facilitate further research and development, this section provides detailed protocols for key in vitro antimicrobial assays.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

-

Test compounds (furan-2-propanoic acid derivatives)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

Test compounds

-

Bacterial strain

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the bacterial strain and dilute it 1:100 in fresh TSB.

-

Treatment: Add the diluted bacterial culture to the wells of the microtiter plate. Add the test compound at various concentrations to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells with water until the washings are clear.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This assay uses the biosensor strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner.[9][10][15][16][17]

Materials:

-

Test compounds

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth

-

Sterile test tubes or 96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth.

-

Treatment: In fresh LB broth, add the overnight culture of C. violaceum and the test compound at various sub-inhibitory concentrations (concentrations that do not inhibit bacterial growth). Include a control without the compound.

-

Incubation: Incubate the cultures at 30°C for 24 hours with shaking.

-

Violacein Extraction and Quantification:

-

Centrifuge the cultures to pellet the cells.

-

Discard the supernatant and add dimethyl sulfoxide (DMSO) to the cell pellet to extract the violacein.

-

Centrifuge again to remove cell debris.

-

Measure the absorbance of the violacein-containing supernatant at 585 nm.

-

Quantify bacterial growth by measuring the optical density of the cultures at 600 nm before extraction.

-

-

Data Analysis: A reduction in the violacein production (A585) without a significant decrease in bacterial growth (A600) indicates quorum sensing inhibition.

Future Directions and Conclusion

Furan-2-propanoic acid derivatives represent a promising avenue for the development of novel antimicrobial agents. Their synthetic accessibility, broad-spectrum activity, and potential for multifaceted mechanisms of action make them attractive candidates for further investigation. Future research should focus on:

-

Elucidating the precise molecular targets of their antimicrobial and antibiofilm activities.

-

Expanding the structure-activity relationship studies to optimize potency and drug-like properties.

-

Investigating their efficacy in in vivo models of infection.

-

Exploring their potential as resistance breakers in combination with existing antibiotics.

This technical guide provides a solid foundation for researchers to build upon in their quest for the next generation of anti-infective therapies. The continued exploration of the furan-2-propanoic acid scaffold holds significant promise in addressing the global challenge of antimicrobial resistance.

References

-

Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. Published July 11, 2025. Accessed March 7, 2026. [Link]

-

Kalyaev MV, Tarakhanova MV, Dar’in DV, et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. 2022;27(14):4612. [Link]

-

Furan: A Promising Scaffold for Biological Activity. Nivrutti International Journal of Advanced Biological and Biomedical Research. 2024;12(2):167-181. [Link]

-

Kalyaev MV, Tarakhanova MV, Dar’in DV, et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Published online November 20, 2025. [Link]

-

Kalyaev MV, Tarakhanova MV, Dar’in DV, et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Published July 19, 2022. [Link]

-

Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. PMC. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. ijrti. [Link]

-

Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. Letters in Applied NanoBioScience. Published August 19, 2020. [Link]

-

Patel P, Patel P, Shah K. Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Chemical and Pharmaceutical Research. 2022;14(8):1-13. [Link]

-

Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate. [Link]

-

Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. CABI Digital Library. [Link]

-

Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI. Published July 3, 2023. [Link]

-

Kumar P, Narasimhan B, Sharma D, Judge V, Narang R. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. 2017;10:S2842-S2855. [Link]

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers. Published November 19, 2017. [Link]

-

Alizadeh M, Jalal M, Hamed K, Saber A, Kheirouri S, Fard Tabrizi FP, Kamari N. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. 2020;13:433-447. [Link]

-

Antimicrobial Compounds of Plant Origin as Efflux Pump Inhibitors: New Avenues for Controlling Multidrug Resistant Pathogens. Hilaris. Published January 27, 2018. [Link]

-

Sharma A, Gupta VK, Ramnarayan K. Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian J Med Res. 2019;149(2):129-145. [Link]

-

Moghbel A, Moghbel A, Hashemi A. Efflux Pump Inhibitors Derived From Natural Sources as Novel Antibacterial Agents Against Pseudomonas aeruginosa: A Review. Jundishapur Journal of Microbiology. 2021;14(1). [Link]

-

A Review on Efflux Pump Inhibitors of Medically Important Bacteria from Plant Sources. Semantic Scholar. [Link]

-

View of Efflux Pump Inhibitors: New Hope in Microbial Multidrug Resistance. Journal of Pharmaceutical Research International. Published May 10, 2022. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrti.org [ijrti.org]

- 8. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 9. Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. View of Efflux Pump Inhibitors: New Hope in Microbial Multidrug Resistance | Community Acquired Infection [hksmp.com]

- 15. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]

Solubility Profiling and Solvent Selection for 3-(5-Methylfuran-2-yl)propanoic Acid

Topic: Solubility Profiling & Solvent Selection for 3-(5-Methylfuran-2-yl)propanoic Acid Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists

Executive Summary & Chemical Context

3-(5-Methylfuran-2-yl)propanoic acid (CAS: 1456-08-2) is a functionalized furan derivative often utilized as a building block in the synthesis of bioactive heterocycles and pharmaceutical intermediates. Its structure comprises a lipophilic 5-methylfuran moiety attached to a hydrophilic propanoic acid tail.

This duality defines its solubility profile: it behaves as a weak acid (pKa ≈ 4.51) with moderate lipophilicity (LogP ≈ 1.6). Understanding its solubility thermodynamics is critical for optimizing reaction yield, designing liquid-liquid extraction (LLE) workups, and developing scalable recrystallization processes.

Key Physicochemical Parameters:

| Parameter | Value | Relevance |

|---|---|---|

| Molecular Weight | 154.16 g/mol | Low MW facilitates high solubility in polar organics. |

| Melting Point | 61–62 °C | Low MP implies a lower lattice energy barrier to dissolution. |

| LogP (Predicted) | ~1.60 | Indicates preference for moderately polar solvents (e.g., esters, alcohols) over water or alkanes. |

| pKa (Predicted) | 4.51 | Solubility in water is highly pH-dependent. |

The Solubility Landscape

Note: While specific thermodynamic tables for the methyl-derivative are often proprietary, the following solubility profile is derived from structural analogs (e.g., 5-aryl-2-furanpropanoic acids) and standard solubility principles for low-MW carboxylic acids.

Predicted Solubility Classes

The compound exhibits a "U-shaped" solubility curve based on solvent polarity.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. Ideal for dissolution but may require cooling for crystallization. |

| Aprotic Polar | Ethyl Acetate, Acetone, THF | High | Excellent dipole-dipole matching. Ethyl Acetate is the "Gold Standard" extraction solvent for this compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvation of the furan ring; often used for reaction media but avoided in final purification due to toxicity. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low | The polar carboxyl group prevents significant dissolution. These act as anti-solvents . |

| Aqueous | Water | pH Dependent | Low at pH < 4.[1] High at pH > 6 (as carboxylate salt). |

Thermodynamic Modelling

To rigorously determine solubility for process scale-up, researchers typically fit experimental data to the Apelblat Equation or the Van't Hoff Equation .

The Modified Apelblat Model:

Application:

For furan-propanoic acid derivatives, the dissolution enthalpy (

Experimental Protocol: Gravimetric Solubility Determination

Materials & Setup

-

Compound: 3-(5-Methylfuran-2-yl)propanoic acid (Purity >98%).

-

Solvents: HPLC grade (EtOAc, EtOH, MeCN).

-

Equipment: Jacketed glass vessel, temperature controller (±0.1 K), magnetic stirrer, syringe filters (0.45 µm PTFE).

Workflow Diagram

Caption: Figure 1. Standardized gravimetric workflow for determining solubility curves. The feedback loop ensures equilibrium is reached.

Critical Considerations

-

Equilibrium Verification: Measure solubility at 24h and 48h. If values differ by <2%, equilibrium is reached.

-